Agrocybin

Description

Structure

2D Structure

3D Structure

Properties

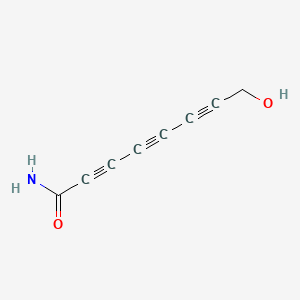

IUPAC Name |

8-hydroxyocta-2,4,6-triynamide |

|---|---|

InChI |

InChI=1S/C8H5NO2/c9-8(11)6-4-2-1-3-5-7-10/h10H,7H2,(H2,9,11) |

SMILES |

C(C#CC#CC#CC(=O)N)O |

bioactivity |

Antibacterial, Antifungal, Antiviral |

sequence |

ANDPQCLYGNVAAKF |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Chemical Architecture of Agrocybin: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the chemical structure of Agrocybin, a potent antifungal peptide isolated from the edible mushroom Agrocybe cylindracea, has been compiled for researchers, scientists, and professionals in drug development. This guide elucidates the peptide's amino acid sequence, disulfide bridging, and other structural features, providing a foundational resource for further investigation and therapeutic application.

Introduction to this compound

This compound is a cysteine-rich antifungal peptide that exhibits significant inhibitory activity against various fungal species.[1][2][3] Isolated from the fruiting bodies of Agrocybe cylindracea, this peptide is a subject of growing interest due to its potential as a natural and effective antifungal agent.[1][2][3] Understanding its precise chemical structure is paramount for elucidating its mechanism of action and for the rational design of novel antifungal therapeutics.

Chemical Structure of this compound

The chemical identity of this compound is defined by its primary structure, which is the linear sequence of its amino acids, and its three-dimensional conformation, which is largely determined by the arrangement of intramolecular disulfide bonds.

Amino Acid Sequence

Initial studies on this compound determined its N-terminal sequence of the first 15 amino acids to be ANDPQCLYGNVAAKF through Edman degradation.[2] Further research has revealed that this compound is homologous to a protein from Cyclocybe cylindracea (a synonym for Agrocybe cylindracea) known as Cc-PRI3, or cylindracin.[4][5]

The full this compound peptide is believed to be the mature, processed form of the 95-amino acid Cc-PRI3 protein.[4][5] This mature form consists of the C-terminal 75 amino acids of Cc-PRI3, starting from Alanine at position 37.[4] The full amino acid sequence of this compound is therefore inferred to be:

ANDPQCLYGNFAGKFCDNQGCRDGGGYCQYNAQTKRCSMVNMRGNSAPVGCLSCTCIKA

This sequence is rich in cysteine residues, which are crucial for the peptide's structural integrity.

Disulfide Bridges

This compound's amino acid sequence contains eight cysteine residues, which form four intramolecular disulfide bridges.[4] These covalent cross-links are essential for the peptide's stable three-dimensional structure and its biological activity. While the presence of four disulfide bonds is strongly supported by the homology to cylindracin, the precise connectivity of these bridges in the native this compound peptide has not yet been experimentally determined. Further research employing techniques such as mass spectrometry with enzymatic digestion under non-reducing conditions is required to elucidate the exact pairing of the cysteine residues.

Post-Translational Modifications

Beyond the formation of disulfide bonds, there is currently no published evidence of other post-translational modifications (PTMs) on the native this compound peptide. PTMs such as glycosylation, phosphorylation, or acetylation can significantly impact a peptide's function, and their potential presence in this compound remains an area for future investigation.

Physicochemical Properties

The key physicochemical properties of the this compound peptide are summarized in the table below.

| Property | Value | Source |

| Molecular Mass | ~9 kDa | [1][2][6] |

| Amino Acid Residues | 75 | Inferred from[4] |

| Cysteine Residues | 8 | Inferred from[4] |

| N-terminal Sequence | ANDPQCLYGNVAAKF | [2] |

Note: The name "this compound" is also associated with a small molecule (C8H5NO2) in the PubChem database.[7] This is a distinct compound and should not be confused with the this compound peptide.

Experimental Protocols for Structural Characterization

The determination of this compound's chemical structure involves a series of sophisticated experimental procedures.

Isolation and Purification of this compound

The initial step in characterizing this compound is its isolation from the fruiting bodies of Agrocybe cylindracea. A typical purification workflow involves the following steps:

Amino Acid Sequence Analysis

The determination of the amino acid sequence of a peptide like this compound typically involves a combination of techniques:

-

N-terminal Sequencing: Edman degradation is a classical method used to sequentially remove and identify amino acids from the N-terminus of a peptide.[2]

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing. The peptide is first ionized and then fragmented, and the masses of the resulting fragments are used to deduce the amino acid sequence.

-

Gene Sequencing: For proteins and peptides where the corresponding gene can be identified, sequencing the cDNA provides the deduced amino acid sequence. This was the method used to determine the full sequence of the this compound homolog, cylindracin.[4]

Disulfide Bridge Mapping

Determining the connectivity of disulfide bridges is a critical step in defining the tertiary structure of a cysteine-rich peptide. A common approach using mass spectrometry is outlined below:

-

Enzymatic Digestion under Non-reducing Conditions: The intact peptide is digested with a protease (e.g., trypsin, chymotrypsin) without first breaking the disulfide bonds. This generates a mixture of peptides, some of which are still linked by disulfide bonds.

-

Mass Spectrometry Analysis (LC-MS/MS): The peptide digest is analyzed by LC-MS/MS. The masses of the disulfide-linked peptides are measured.

-

Fragmentation and Analysis: The disulfide-linked peptides are then fragmented. Analysis of the fragment ions allows for the identification of the specific cysteine residues that were originally connected.

Antifungal Activity and Potential Mechanism of Action

This compound exhibits potent antifungal activity, particularly against mycelial growth. While the precise signaling pathway of its antifungal action is not fully elucidated, many cysteine-rich antifungal peptides are known to interact with the fungal cell membrane. This interaction can lead to membrane permeabilization, the influx of ions, and the generation of reactive oxygen species (ROS), ultimately leading to fungal cell death.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the current understanding of the chemical structure of the this compound peptide. The inferred full amino acid sequence and the presence of four disulfide bridges have been established through homology with cylindracin. However, critical structural details, particularly the precise disulfide bond connectivity and the existence of other post-translational modifications, remain to be experimentally determined. Future research should focus on these areas to fully elucidate the structure-function relationship of this promising antifungal peptide, which will be instrumental in harnessing its therapeutic potential.

References

- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]

- 4. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PlumX [plu.mx]

- 7. This compound | C8H5NO2 | CID 11004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Agrocybin Peptide: A Technical Whitepaper on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Agrocybin, an antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. It details the peptide's discovery, origin, physicochemical properties, and biological activities, with a focus on its antifungal potential. This guide summarizes key quantitative data, outlines experimental protocols for its isolation and characterization, and visualizes relevant workflows and potential mechanisms of action.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery of novel antifungal agents. Natural sources, particularly mushrooms, have emerged as a promising reservoir of bioactive compounds with unique mechanisms of action. This compound, a peptide derived from Agrocybe cylindracea (also known as Agrocybe aegerita or Cyclocybe aegerita), has demonstrated notable antifungal properties, positioning it as a candidate for further investigation and development. This whitepaper consolidates the current scientific knowledge on this compound, offering a detailed resource for the research and drug development community.

Discovery and Origin

This compound was first isolated from the fresh fruiting bodies of the edible mushroom Agrocybe cylindracea.[1][2] This mushroom is a member of the Basidiomycota phylum and is widely consumed for its culinary and medicinal properties.[3][4] The discovery of this compound was the result of systematic screening of mushroom extracts for antimicrobial activity.

Physicochemical Properties

This compound is a peptide with a molecular mass of approximately 9 kDa, as determined by SDS-PAGE and gel filtration chromatography.[1][2] The N-terminal sequence of the first 15 amino acids has been identified through automated Edman degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Mass | 9 kDa | [1][2] |

| Origin | Agrocybe cylindracea (fruiting bodies) | [1][2] |

| N-terminal Sequence | ANDPQCLYGNVAAKF | [1] |

Further research suggests that this compound is likely a post-translationally processed product of a larger protein encoded by the Ac-Pri3 gene.[5] The protein product of this gene, named Cylindracin, has a deduced amino acid sequence where the N-terminal sequence of this compound shows high homology.[5] However, the full amino acid sequence of the mature, isolated this compound peptide has not yet been fully elucidated.

Experimental Protocols

Isolation and Purification of this compound

The purification of this compound from Agrocybe cylindracea fruiting bodies involves a multi-step chromatographic process designed to isolate the peptide based on its size and charge.[1][2]

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Fresh fruiting bodies of Agrocybe cylindracea are homogenized in a buffer solution.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, and the supernatant containing the crude protein extract is collected.

-

Ion Exchange Chromatography (DEAE-Cellulose): The crude extract is subjected to ion exchange chromatography on a DEAE-cellulose column. This compound is found in the unadsorbed fraction.[1][2]

-

Affinity Chromatography (Affi-gel blue gel): The unadsorbed fraction is then applied to an Affi-gel blue gel column, where this compound is adsorbed.[1][2]

-

Ion Exchange FPLC (Mono S): The eluted fraction from the affinity column is further purified by Fast Protein Liquid Chromatography (FPLC) on a Mono S ion exchange column. This compound is adsorbed to this column.[1][2]

-

Gel Filtration FPLC (Superdex 75): The final purification step involves gel filtration FPLC on a Superdex 75 column to isolate this compound based on its molecular size.[1][2]

Antifungal Activity Assay

The antifungal activity of this compound is typically assessed by measuring the inhibition of mycelial growth of target fungi.

Methodology:

-

Fungal Culture: The target fungus (e.g., Mycosphaerella arachidicola, Fusarium oxysporum) is cultured on a suitable medium (e.g., Potato Dextrose Agar).

-

Assay Preparation: A defined concentration of purified this compound is incorporated into the fungal growth medium in a microtiter plate or petri dish.

-

Inoculation: A standardized amount of fungal mycelium or spores is inoculated into the medium containing this compound.

-

Incubation: The plates are incubated at an appropriate temperature for a specified period.

-

Measurement of Inhibition: The growth of the fungus in the presence of this compound is compared to a control (without the peptide). The concentration of this compound that causes 50% inhibition of growth (IC50) is determined.

Biological Activities

This compound exhibits a range of biological activities, with its antifungal properties being the most prominent.

Antifungal Activity

This compound has demonstrated inhibitory activity against several filamentous fungi.[1] It is particularly effective against the plant pathogen Mycosphaerella arachidicola.[1]

Table 2: Antifungal and Other Biological Activities of this compound

| Activity | Target Organism/System | Metric | Value | Reference |

| Antifungal | Mycosphaerella arachidicola | IC50 | 125 µM | [1] |

| Fusarium oxysporum | Active | - | [1] | |

| Antiviral | HIV-1 Reverse Transcriptase | IC50 | 60 µM | [1] |

| Antibacterial | Various bacteria | - | No activity up to 300 µM | [1][2] |

| Antiproliferative | Hep G2 (hepatoma) cells | - | No activity up to 110 µM | [1][2] |

| Mitogenic | Murine splenocytes | - | Weaker than Concanavalin A | [1][2] |

Proposed Antifungal Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on the characteristics of other cysteine-rich antifungal peptides from fungi, a likely mechanism involves interaction with and disruption of the fungal cell membrane.

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound's antifungal activity.

This proposed pathway involves:

-

Electrostatic Interaction: The cationic this compound peptide is electrostatically attracted to the negatively charged components of the fungal cell membrane.

-

Membrane Perturbation: The peptide inserts into the lipid bilayer, causing membrane destabilization and the formation of pores or channels.

-

Leakage: These pores lead to the leakage of essential ions and small molecules from the cytoplasm.

-

Cell Death: The loss of cellular integrity and essential components ultimately results in fungal cell death.

It is important to note that this is a generalized model for cysteine-rich antifungal peptides, and further experimental evidence is required to confirm the specific mechanism of this compound.

Conclusion and Future Directions

This compound is a promising antifungal peptide from the edible mushroom Agrocybe cylindracea. Its potent activity against plant pathogenic fungi suggests its potential for agricultural applications. Further research is warranted to:

-

Determine the full amino acid sequence of the mature this compound peptide.

-

Elucidate the precise molecular mechanism of its antifungal action.

-

Investigate its activity against a broader range of clinically relevant fungal pathogens.

-

Evaluate its in vivo efficacy and safety profile.

-

Explore the potential for synergistic effects with existing antifungal drugs.

The detailed characterization of this compound will be instrumental in harnessing its therapeutic potential and developing novel strategies to combat fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genes Expressed During Fruiting Body Formation of Agrocybe cylindracea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Spectrum of Agrocybin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrocybin is a non-xenobiotic, 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea.[1][2][3][4] This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on current understanding of related fungal defensins.

Data Presentation: Antifungal Activity of this compound

The quantitative data on the antifungal spectrum of this compound is currently limited in the publicly available scientific literature. The most consistently reported activity is against the phytopathogenic fungus Mycosphaerella arachidicola.

| Fungal Species | Type | Activity Metric | Value (µM) | Reference |

| Mycosphaerella arachidicola | Phytopathogen | IC50 | 125 | [4] |

| Fusarium oxysporum | Phytopathogen | Activity Reported | - | [4][5] |

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Further research is required to establish the Minimal Inhibitory Concentrations (MICs) of this compound against a broader range of fungal species, including clinically relevant yeasts and molds.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fresh fruiting bodies of Agrocybe cylindracea involves a multi-step purification process to ensure a high degree of purity for subsequent antifungal assays.

Protocol:

-

Homogenization and Extraction: Fresh fruiting bodies are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0) to extract the proteins.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the crude protein extract is collected.

-

Ion Exchange Chromatography: The crude extract is subjected to anion exchange chromatography using a DEAE-cellulose column. This compound is expected to be in the unbound fraction.

-

Affinity Chromatography: The unbound fraction from the ion exchange step is then applied to an Affi-gel blue gel column for affinity purification.

-

Cation Exchange Chromatography (FPLC): Further purification is achieved by fast protein liquid chromatography (FPLC) using a Mono S cation exchange column.

-

Gel Filtration (FPLC): The final purification step involves FPLC-gel filtration on a Superdex 75 column to isolate this compound based on its molecular weight.[1][2][3][4]

-

Purity and Concentration Determination: The purity of the isolated this compound is assessed by SDS-PAGE, and its concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

Determination of Antifungal Activity (Broth Microdilution Method)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antifungal agent. The following protocol is adapted for testing antifungal peptides like this compound.

Materials:

-

Purified this compound

-

Fungal isolates

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Spectrophotometer or microplate reader

-

Positive control antifungal (e.g., amphotericin B, fluconazole)

-

Negative control (broth only)

Protocol:

-

Fungal Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of fungal spores or cells in sterile saline or broth.

-

Adjust the inoculum concentration to a standardized density (e.g., 0.5–2.5 x 103 cells/mL) using a spectrophotometer or hemocytometer.

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer).

-

Perform two-fold serial dilutions of the this compound stock solution in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include positive control wells (fungal inoculum with a known antifungal) and negative control wells (broth only).

-

Also include a growth control well (fungal inoculum in broth without any antifungal agent).

-

-

Incubation:

-

Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control well.

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Mandatory Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

References

- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plu.mx [plu.mx]

- 3. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Agrocybin Antifungal Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrocybin is a 9 kDa cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea (recently reclassified as Cyclocybe cylindracea).[1][2][3][4] It exhibits potent inhibitory activity against a range of filamentous fungi, notably plant pathogens, while showing no activity against bacteria. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from direct studies of the peptide and research on homologous proteins. The primary mode of action is believed to be the disruption of fungal cell membrane and cell wall integrity, leading to growth inhibition. This guide provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the proposed mechanisms and workflows.

Introduction

The increasing prevalence of fungal infections in agriculture and medicine, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Nature provides a rich source of such compounds, with mushroom-derived peptides emerging as a promising class of antifungals. This compound, isolated from Agrocybe cylindracea, is one such peptide that has demonstrated significant antifungal properties. Understanding its mechanism of action is crucial for its potential development as a biofungicide or therapeutic agent. This document serves as a technical resource for researchers engaged in the study of antifungal peptides and the development of new antifungal therapies.

Biochemical Properties and Antifungal Spectrum

This compound is a relatively small peptide with a molecular mass of 9 kDa.[1][2][4] Its isolation from the fruiting bodies of A. cylindracea involves a multi-step chromatographic process. The peptide is characterized by its selective activity against filamentous fungi, with no reported inhibitory effects on bacteria.[1][2][3][4]

Data Presentation: Antifungal Activity of this compound

The following table summarizes the known quantitative data on the antifungal activity of this compound.

| Fungal Species | Assay Type | Endpoint | Concentration | Reference |

| Mycosphaerella arachidicola | Mycelial Growth Inhibition | IC₅₀ | 125 µM | [3] |

| Fusarium oxysporum | Not specified | Inhibitory | Not specified | [3] |

IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half.

Proposed Mechanism of Action

While direct, in-depth studies on the precise molecular mechanism of this compound are limited, a strong hypothesis can be formulated based on research into homologous proteins, particularly cylindracin, which is also produced by C. cylindracea and is a product of a Pri3-related gene, similar to this compound.[5] The primary mechanism of action is proposed to be the disruption of the fungal cell's physical integrity.

Interaction with and Disruption of the Fungal Cell Envelope

The most likely mechanism of action for this compound involves a direct interaction with the fungal cell envelope, which comprises the cell wall and the plasma membrane. This interaction is thought to lead to a loss of structural integrity, ultimately inhibiting fungal growth.

Recent studies on the related protein, cylindracin, have shown that it damages the fungal plasma membrane and cell wall.[5] Given that this compound is a post-translationally processed product of a Pri3-related gene, it is highly probable that it shares this membrane- and cell wall-disrupting activity.[5] This mechanism is common among many cysteine-rich antifungal peptides, which often contain domains that can interact with and permeabilize lipid bilayers.

The proposed sequence of events is as follows:

-

Binding to the Fungal Cell Surface: The cationic nature of many antifungal peptides facilitates their initial electrostatic interaction with negatively charged components of the fungal cell wall, such as glucans and mannoproteins.

-

Translocation Across the Cell Wall: The peptide then traverses the cell wall to reach the plasma membrane.

-

Membrane Permeabilization: Upon reaching the plasma membrane, this compound is thought to insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound's antifungal activity is mediated through the modulation of specific signaling pathways within the fungal cell. The primary mechanism appears to be direct physical damage to the cell envelope.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's antifungal activity and its mechanism of action.

Isolation of this compound from Agrocybe cylindracea

This protocol is based on the methodology described in the initial discovery of this compound.[1][2][4]

Workflow for this compound Isolation

References

- 1. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]

- 5. academic.oup.com [academic.oup.com]

Agrocybin: A Technical Guide to its Molecular and Functional Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular and functional characteristics of Agrocybin, an antifungal peptide isolated from the edible mushroom Agrocybe cylindracea. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this novel peptide. It is important to note that the name "this compound" is also associated with a small chemical compound (C8H5NO2); this guide, however, focuses exclusively on the peptide, as indicated by the user's interest in its amino acid sequence and biological signaling.

Molecular Weight and Physicochemical Properties

This compound is a peptide with a molecular mass of approximately 9 kDa, as determined by SDS-PAGE and gel filtration.[1][2] This places it within the range of small, bioactive proteins with potential for therapeutic applications. Further details on its physicochemical properties are summarized in the table below.

| Property | Value | Method of Determination |

| Molecular Weight | 9 kDa | SDS-PAGE, Gel Filtration |

| Source Organism | Agrocybe cylindracea | Isolation from fresh fruiting bodies |

Amino Acid Sequence

The full amino acid sequence of this compound has not been definitively determined through direct sequencing. However, N-terminal sequencing has revealed a high degree of homology with a cysteine-rich protein from the closely related mushroom Cyclocybe chaxingu, known as Cc-PRI3.[3] The N-terminal 15 residues of this compound are homologous to the sequence starting from Alanine-37 of the deduced Cc-PRI3 protein.[4]

Given this strong homology, the full amino acid sequence of Cc-PRI3 is presented here as a putative sequence for this compound, pending complete sequencing of the this compound peptide itself.

Table 2: Putative Amino Acid Sequence of this compound (based on Cc-PRI3)

| Sequence Format | Sequence |

| One-Letter Code | ANDPQCLYGNVAAKF (N-terminal 15 residues of this compound) |

| Full Putative Sequence (Cc-PRI3) | LPPGPTSLEVEALEGRANDPQCLYGNFAGKFCDNQGCRDGGGYCQYNAQTKRCSMVNMRGNSAPVGCLSCTCIKA |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fresh fruiting bodies of Agrocybe cylindracea involves a multi-step chromatographic process designed to separate the peptide from other cellular components.[5][6]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Fresh fruiting bodies of A. cylindracea are homogenized in a suitable buffer to release the intracellular proteins.

-

Clarification: The homogenate is centrifuged to remove cellular debris, and the supernatant containing the soluble proteins is collected.

-

Ion Exchange Chromatography (DEAE-Cellulose): The supernatant is passed through a DEAE-cellulose column. This compound, being unadsorbed, is collected in the flow-through.

-

Affinity Chromatography (Affi-gel Blue Gel): The unadsorbed fraction from the previous step is then applied to an Affi-gel blue gel column, to which this compound binds.

-

Ion Exchange Chromatography (Mono S): The eluted fraction is further purified using a Mono S cation exchange column via Fast Protein Liquid Chromatography (FPLC).

-

Gel Filtration Chromatography (Superdex 75): The final purification step involves gel filtration on a Superdex 75 column to isolate this compound based on its molecular size.

Amino Acid Sequencing

The N-terminal amino acid sequence of the purified this compound peptide is determined using automated Edman degradation.[1]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, including antifungal, anti-viral, and immunomodulatory effects.[2][5]

-

Antifungal Activity: this compound exhibits inhibitory activity against several fungal species.[5]

-

Anti-viral Activity: It has been shown to inhibit the activity of HIV-1 reverse transcriptase.[7]

-

Mitogenic Activity: this compound exhibits mitogenic activity on murine splenocytes, suggesting it can stimulate immune cell proliferation.[5]

The precise signaling pathway mediating the mitogenic activity of this compound has not been fully elucidated. However, based on the known mechanisms of other fungal immunomodulatory proteins, a putative signaling cascade can be proposed. These proteins often interact with Toll-like receptors (TLRs) on the surface of immune cells, leading to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[8][9]

Putative Signaling Pathway for this compound's Mitogenic Activity

References

- 1. mdpi.com [mdpi.com]

- 2. eujournal.org [eujournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]

- 7. Genes Expressed During Fruiting Body Formation of Agrocybe cylindracea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Immunomodulatory activity of Ganoderma lucidum immunomodulatory protein via PI3K/Akt and MAPK signaling pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activities of Peptides from Agrocybe Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Agrocybe, which includes well-known edible species like Agrocybe aegerita (also known as Agrocybe cylindracea), is emerging as a prolific source of bioactive peptides with significant pharmacological potential. These peptides, ranging from small molecules derived from enzymatic hydrolysis to larger polypeptides, exhibit a wide spectrum of biological activities, including antifungal, antiproliferative, antioxidant, and antihypertensive effects. This technical guide provides a comprehensive overview of the key bioactive peptides isolated from Agrocybe species, summarizes their activities with quantitative data, details the experimental methodologies used for their characterization, and illustrates the underlying mechanisms and workflows.

Introduction

Mushrooms have long been utilized in traditional medicine, and modern scientific investigation is validating their role as functional foods and sources of novel therapeutics.[1] The genus Agrocybe is of particular interest due to its rich composition of proteins, polysaccharides, and secondary metabolites.[2][3][4] Peptides derived from these mushrooms are gaining attention as they combine high efficacy and stability with low toxicity, positioning them as promising alternatives to conventional drugs.[5] This guide focuses specifically on peptides and smaller proteins (<~10 kDa) isolated from Agrocybe species, presenting a consolidated resource for researchers in mycology, pharmacology, and drug development.

Major Bioactive Peptides from Agrocybe Species

Several key peptides have been isolated and characterized from Agrocybe mushrooms, primarily from Agrocybe aegerita / cylindracea.

-

Agrocybin : A 9 kDa antifungal peptide isolated from the fresh fruiting bodies of A. cylindracea.[6][7][8] It is one of the most well-studied peptides from this genus.

-

Ubiquitin-like Peptide : A 9.5 kDa peptide from A. cylindracea with an N-terminal sequence similar to ubiquitin. It demonstrates notable antiproliferative and ribonuclease activities.[1][9]

-

Peptides from Enzymatic Hydrolysis : Various studies have focused on hydrolyzing total proteins from A. aegerita to produce a mixture of smaller peptides with potent antioxidant and ACE (Angiotensin-Converting Enzyme) inhibitory activities.[10][11]

Biological Activities and Quantitative Data

The biological functions of Agrocybe peptides are diverse. The following sections and tables summarize the key activities and associated quantitative data found in the literature.

Antifungal and Antiviral Activity

This compound is the primary peptide from Agrocybe with documented antifungal and antiviral properties. It is effective against fungal plant pathogens but notably lacks activity against bacteria.[6][7]

Table 1: Quantitative Antifungal and Antiviral Activity of this compound

| Peptide | Source Species | Target | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| This compound | A. cylindracea | Mycosphaerella arachidis | IC₅₀ (Mycelial Growth) | 125 µM | [1] |

| this compound | A. cylindracea | HIV-1 Reverse Transcriptase | Inhibition | Attenuated |[6][7] |

Antiproliferative and Antitumor Activity

Certain peptides from Agrocybe have demonstrated the ability to inhibit the growth of cancer cell lines, suggesting potential applications in oncology. The ubiquitin-like peptide is a key example.[1][9] While this compound was tested, it was found to be devoid of antiproliferative activity against HepG2 hepatoma cells.[6][7]

Table 2: Quantitative Antiproliferative Activity of Agrocybe Peptides

| Peptide | Source Species | Target Cell Line | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| Ubiquitin-like Peptide | A. cylindracea | M-1 Myeloid Leukemia | IC₅₀ | 10 µM | [1] |

| Ubiquitin-like Peptide | A. cylindracea | HepG2 (Hepatoma) | IC₅₀ | 100 µM |[1] |

Antioxidant Activity

Oxidative stress is implicated in numerous chronic diseases. Peptides derived from the enzymatic hydrolysis of A. aegerita proteins have shown significant potential to scavenge free radicals.[11]

Table 3: Antioxidant Peptides from Agrocybe aegerita

| Peptide Source | Activity Type | Key Finding | Reference(s) |

|---|---|---|---|

| Protein Hydrolysates | Free Radical Scavenging | Twenty-five novel antioxidant peptides were identified via sequencing. | [11] |

| Protein Hydrolysates | Cytoprotection | Peptides showed abilities to scavenge ROS and protect DNA from oxidative damage. |[11] |

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

ACE is a key enzyme in the regulation of blood pressure, and its inhibition is a primary strategy for treating hypertension. Extracts containing active peptides from A. aegerita have shown promising ACE inhibitory effects.

Table 4: ACE Inhibitory Activity of Agrocybe aegerita Peptides

| Peptide Source | Activity Metric | Value | Optimal Extraction Conditions | Reference(s) |

|---|

| Aqueous Extract | Inhibition Percentage (IP) | 54.0% | 40:1 liquid/solid ratio, 3h extraction at 30°C, pH 8.0 |[10] |

Signaling Pathways and Mechanisms of Action

The mechanisms through which Agrocybe peptides exert their effects are under investigation. Current research points towards the modulation of key cellular pathways related to apoptosis and inflammation.

Antitumor Mechanism via Apoptosis

Antitumor proteins from Agrocybe aegerita, such as Ageritin and the deoxyribonuclease (AAD), induce cell death through apoptosis.[12][13] This process often involves the activation of caspase cascades, which are central to programmed cell death. The diagram below illustrates a potential pathway where an Agrocybe peptide/protein activates extrinsic apoptosis.

General Immunomodulatory and Anti-inflammatory Pathways

Bioactive peptides from various mushrooms are known to modulate key inflammatory pathways such as NF-κB and MAPK.[5][6] While specific data for Agrocybe peptides is limited, a generalized mechanism involves the peptide interacting with cell surface receptors (like Toll-like receptors on immune cells), which can inhibit the activation of downstream transcription factors like NF-κB, ultimately reducing the expression of pro-inflammatory cytokines.

Experimental Methodologies

This section details the protocols for peptide isolation and the assessment of key biological activities.

Peptide Extraction and Purification

The isolation of a specific peptide requires a multi-step chromatographic process. The workflow for purifying this compound is a representative example.[6][7][8]

Bioactivity Assessment Protocols

This assay evaluates the ability of a peptide to inhibit the growth of a target fungus.

-

Preparation : A fungal mycelium disc is placed in the center of a potato dextrose agar (PDA) plate.

-

Application : Sterile filter paper discs saturated with different concentrations of the test peptide are placed at a distance from the central mycelium. A negative control (buffer) and a positive control (known antifungal agent) are included.

-

Incubation : Plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for several days.

-

Measurement : The diameter of the fungal colony is measured. The inhibition of growth is calculated relative to the negative control.

-

Analysis : The IC₅₀ value, the concentration of the peptide that causes 50% inhibition of mycelial growth, is determined from a dose-response curve.

The MTT assay is a colorimetric method to assess cell viability and proliferation.[14][15][16][17]

-

Cell Seeding : Seed target cancer cells (e.g., HepG2, M-1) into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

-

Treatment : Remove the culture medium and add fresh medium containing various concentrations of the test peptide. Include wells for untreated cells (negative control) and a blank (medium only). Incubate for a specified period (e.g., 48 hours).

-

MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][15]

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value is calculated from the dose-response curve.

This assay measures the ability of peptides to donate a hydrogen atom and scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[18][19][20][21]

-

Reagent Preparation : Prepare a working solution of DPPH in methanol or ethanol (typically 0.1 mM). The solution should have a deep purple color.

-

Reaction Setup : In a 96-well plate, add 100 µL of the peptide solution at various concentrations to the wells.

-

Initiation : Add 100 µL of the DPPH working solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm. The purple color fades as the radical is scavenged.

-

Calculation : The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ (or EC₅₀) value is the concentration of the peptide that scavenges 50% of the DPPH radicals.

This assay determines the inhibitory effect of peptides on the angiotensin-converting enzyme.[22][23][24][25]

-

Reagents : Angiotensin-Converting Enzyme (from rabbit lung), substrate (e.g., Hippuryl-His-Leu or a fluorogenic substrate), and buffer (e.g., Tris-HCl or borate buffer).

-

Pre-incubation : In a microplate well or tube, mix the test peptide solution with the ACE solution and pre-incubate at 37°C for 5-10 minutes.

-

Reaction Initiation : Add the ACE substrate to the mixture to start the reaction. Incubate at 37°C for 30-60 minutes.

-

Reaction Termination : Stop the reaction by adding a strong acid (e.g., 1M HCl).

-

Quantification : Quantify the product (e.g., hippuric acid) formed by the enzymatic reaction. This is often done by extracting the product with ethyl acetate and measuring its absorbance at 228 nm, or by measuring the fluorescence of a cleaved fluorogenic substrate.[26]

-

Calculation : The percentage of ACE inhibition is calculated by comparing the enzyme activity in the presence of the peptide to the activity of a control without any inhibitor.

Conclusion and Future Perspectives

Peptides from Agrocybe species represent a rich and largely untapped resource for the development of novel pharmaceuticals and nutraceuticals. The diverse biological activities, including antifungal, antitumor, antioxidant, and antihypertensive effects, highlight their therapeutic potential. While initial research has successfully identified and characterized key peptides like this compound, further investigation is required. Future efforts should focus on:

-

Discovery : High-throughput screening of different Agrocybe species and their protein hydrolysates to identify new bioactive sequences.

-

Mechanism of Action : Detailed elucidation of the molecular targets and signaling pathways for each identified peptide.

-

Structure-Activity Relationship : Synthesizing peptide analogs to optimize activity, selectivity, and stability.

-

In Vivo Studies : Moving beyond in vitro assays to validate the observed biological activities in preclinical and clinical models.

By leveraging the methodologies outlined in this guide, researchers can systematically explore the pharmacological potential of Agrocybe peptides, paving the way for the next generation of natural-product-based therapies.

References

- 1. An Updated Review of Bioactive Peptides from Mushrooms in a Well-Defined Molecular Weight Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]

- 9. Purification and characterization of a ubiquitin-like peptide with macrophage stimulating, antiproliferative and ribonuclease activities from the mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Technical optimization for extracting hypotensive active peptides from Agrocybe aegerita] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Antiproliferative Assay (MTT) and Cell Proliferation in Presence/Absence of Glucose [bio-protocol.org]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. researchgate.net [researchgate.net]

- 21. abcam.cn [abcam.cn]

- 22. ACE-inhibitory activity assay: IC50 [protocols.io]

- 23. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 24. ACE Inhibition Assay [bio-protocol.org]

- 25. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 26. researchgate.net [researchgate.net]

Agrocybin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrocybin is a 9 kDa antifungal peptide isolated from the edible mushroom Agrocybe cylindracea (also known as Agrocybe aegerita). This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its potential therapeutic applications. It details the experimental protocols for its isolation and purification, summarizes its known bioactive properties with quantitative data, and explores its potential mechanism of action. Due to a lack of direct studies on the signaling pathways modulated by this compound, a hypothesized mechanism based on the action of related fungal defensins is presented. This document aims to serve as a foundational resource for researchers interested in the further development of this compound as a therapeutic agent.

Introduction

The increasing prevalence of drug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Fungi have long been a source of unique bioactive secondary metabolites with therapeutic potential.[1] this compound, a peptide derived from the edible mushroom Agrocybe cylindracea, has demonstrated significant antifungal and anti-HIV properties in preliminary studies.[2][3][4] This document synthesizes the available data on this compound, presenting it in a technical format to facilitate further research and development.

Bioactive Properties of this compound

This compound has been primarily characterized by its antifungal and reverse transcriptase inhibitory activities. It has also been assessed for other biological effects, as summarized in the tables below.

Quantitative Data Summary

The following tables present the quantitative data available for the bioactivity of this compound.

Table 1: Antifungal and Anti-HIV Activity of this compound

| Bioactivity | Target | Metric | Value | Reference |

| Antifungal | Mycosphaerella arachidicola | IC₅₀ | 125 µM | [2] |

| Antifungal | Fusarium oxysporum | Inhibition | Yes | [2] |

| Anti-HIV | HIV-1 Reverse Transcriptase | IC₅₀ | 60 µM | [3] |

Table 2: Cytotoxicity and Mitogenic Activity of this compound

| Activity | Cell Line/Target | Concentration | Effect | Reference |

| Antibacterial | Various bacterial species | Up to 300 µM | No inhibition | [2][3][4] |

| Antiproliferative | Hep G2 (hepatoma) cells | Up to 110 µM | No activity | [2] |

| Mitogenic | Murine splenocytes | Not specified | Weaker than Concanavalin A | [2][3][4] |

Experimental Protocols

This section details the methodologies for the isolation and purification of this compound, as well as the assays used to determine its bioactivity.

Isolation and Purification of this compound

The following protocol is based on the methodology described by Ngai et al. (2005).[2][3]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: Fresh fruiting bodies of Agrocybe cylindracea are homogenized in a Tris-HCl buffer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

-

Anion Exchange Chromatography: The supernatant is subjected to ion exchange chromatography using a DEAE-cellulose column. This compound is unadsorbed by this column and is collected in the flow-through fraction.[2][3][4]

-

Affinity Chromatography: The unadsorbed fraction from the previous step is then applied to an Affi-gel blue gel column. This compound binds to this column and is subsequently eluted with a sodium chloride (NaCl) solution.[2][3][4]

-

Cation Exchange FPLC: The eluted fraction containing this compound is further purified by Fast Protein Liquid Chromatography (FPLC) using a Mono S cation exchange column. A linear gradient of NaCl is used for elution.[2][3][4]

-

Gel Filtration FPLC: The final purification step involves FPLC-gel filtration on a Superdex 75 column to separate proteins based on size, yielding purified this compound.[2][3][4]

-

Purity and Molecular Weight Determination: The purity and molecular mass of the final product are assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Antifungal Activity Assay

The antifungal activity of this compound is determined by assessing its ability to inhibit the mycelial growth of target fungi.

-

Fungal Culture: The target fungus (e.g., Mycosphaerella arachidicola, Fusarium oxysporum) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA).

-

Assay Preparation: The assay is typically performed in a 96-well microtiter plate. A suspension of fungal spores or a small plug of mycelium is added to each well containing a liquid growth medium.

-

Application of this compound: Purified this compound is added to the wells at various concentrations. A control well without this compound is included.

-

Incubation: The plate is incubated at an appropriate temperature for the target fungus for a period of 48 to 72 hours.

-

Assessment of Inhibition: Mycelial growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 595 nm).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the concentration of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory effect of this compound on HIV-1 reverse transcriptase (RT) can be measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Assay Principle: The assay measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer.

-

Reaction Setup: The reaction is carried out in a microtiter plate. The reaction mixture contains the template/primer hybrid, dNTPs (including the labeled dUTP), and the HIV-1 RT enzyme.

-

Addition of Inhibitor: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The plate is incubated to allow for the synthesis of the DNA strand.

-

Detection: The newly synthesized DNA is captured on the surface of the microtiter plate wells. An anti-digoxigenin antibody conjugated to peroxidase is then added, followed by a colorimetric substrate.

-

Quantification: The absorbance of the colored product is measured, which is proportional to the amount of DNA synthesized. The IC₅₀ value is determined by calculating the concentration of this compound that results in a 50% reduction in RT activity compared to the control.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on its characteristics as a cysteine-rich antifungal peptide, a hypothetical mechanism involving interaction with the fungal cell membrane and potential modulation of intracellular signaling pathways can be proposed, drawing parallels with other known fungal defensins.[5][6]

Hypothesized Mechanism of Action

This compound is likely a member of the fungal defensin family of peptides. These peptides are typically cationic and adopt a stable structure due to disulfide bridges.[5] Their proposed mechanism of action often involves an initial electrostatic interaction with negatively charged components of the fungal cell wall and membrane, such as phospholipids and sphingolipids.[7] This interaction can lead to membrane permeabilization, disruption of ion gradients, and ultimately, cell death.[8] Some defensins are also known to be internalized and interact with intracellular targets.[5]

Logical Relationship of this compound's Bioactivities

Caption: Logical flow of this compound's observed bioactivities.

Hypothesized Signaling Pathway

While no specific signaling pathway has been identified for this compound, other fungal defensins have been shown to trigger intracellular signaling cascades in target fungi, often as a response to cell membrane stress.[9] A plausible, yet unconfirmed, pathway for this compound could involve the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a conserved pathway in fungi that responds to various environmental stresses.[7][9]

Hypothesized Signaling Pathway for this compound's Antifungal Action

Caption: A hypothesized signaling pathway for this compound's antifungal activity.

It is critical to note that this proposed signaling pathway is speculative and requires experimental validation.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new antifungal and antiviral therapeutics. Future research should focus on:

-

Elucidating the Mechanism of Action: Detailed studies are required to understand how this compound interacts with fungal cells and inhibits HIV-1 reverse transcriptase. This includes identifying its specific molecular targets and validating the hypothesized involvement of signaling pathways.

-

Structure-Activity Relationship Studies: Determining the three-dimensional structure of this compound and identifying the key residues responsible for its bioactivity will enable the design of more potent and specific analogs.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Spectrum of Activity: A broader screening of this compound against a wider range of fungal pathogens, including clinically relevant and drug-resistant strains, is warranted.

References

- 1. Cylindracin, a Cys‐rich protein expressed in the fruiting body of Cyclocybe cylindracea, inhibits growth of filamentous fungi but not yeasts or bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-an-antifungal-peptide-from-the-edible-mushroom-agrocybe-cylindracea - Ask this paper | Bohrium [bohrium.com]

- 4. PlumX [plu.mx]

- 5. Defensins: antifungal lessons from eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Characterization and expression of fungal defensin in Escherichia coli and its antifungal mechanism by RNA-seq analysis [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Fighting pathogenic yeasts with plant defensins and anti-fungal proteins from fungi - PMC [pmc.ncbi.nlm.nih.gov]

Agrocybin: A Comprehensive Technical Review of a Fungal Peptide with Therapeutic Potential

An In-depth Analysis for Researchers and Drug Development Professionals

Agrocybin, a potent antifungal peptide, has been isolated from the edible mushroom Agrocybe cylindracea.[1][2] This technical guide provides a comprehensive review of the existing research on this compound, consolidating key findings, experimental methodologies, and potential therapeutic applications to inform and guide future research and development efforts.

Physicochemical Properties of this compound

This compound is a 9 kDa peptide with a known N-terminal amino acid sequence of ANDPQCLYGNVAAKF.[1] Further characterization has identified its molecular formula as C8H5NO2 and a molecular weight of 147.13 g/mol .[3]

| Property | Value | Source |

| Molecular Mass | 9 kDa | [1][2] |

| Molecular Formula | C8H5NO2 | [3] |

| Molecular Weight | 147.13 g/mol | [3] |

| N-terminal Sequence | ANDPQCLYGNVAAKF | [1] |

| Melting Point | 130 - 140 °C | [3] |

| Physical Description | Solid | [3] |

Biological Activities of this compound

Research has demonstrated that this compound exhibits a range of biological activities, highlighting its potential as a therapeutic agent.

This compound has demonstrated notable antifungal properties against several fungal species.[1][2] It is particularly effective against the plant pathogen Mycosphaerella arachidis, with an IC50 value of 125 µM.[1] Importantly, this compound's antimicrobial activity appears to be specific to fungi, as it has shown no inhibitory effects on bacteria up to a concentration of 300 µM.[1][2]

| Target Organism | Activity | Concentration/IC50 | Source |

| Various fungal species | Antifungal | Not specified | [1][2] |

| Mycosphaerella arachidis | Antifungal | 125 µM | [1] |

| Fusarium oxysporum | Antifungal | Not specified | [1] |

| Bacteria | No inhibitory activity | Up to 300 µM | [1][2] |

Beyond its antifungal effects, this compound has been shown to attenuate the activity of HIV-1 reverse transcriptase, suggesting potential as an anti-HIV agent.[1][2][4]

This compound has exhibited weak mitogenic activity on murine splenocytes.[1][2] However, it did not show any antiproliferative activity against Hep G2 (hepatoma) cells at concentrations up to 110 µM.[1][2]

Experimental Protocols

The established protocol for isolating this compound from the fresh fruiting bodies of Agrocybe cylindracea involves a multi-step chromatographic process.[1][2]

The antifungal activity of this compound is typically assessed by monitoring the inhibition of mycelial growth of target fungi in vitro. The IC50 value is determined as the concentration of this compound that inhibits 50% of fungal growth.

The inhibitory effect of this compound on HIV-1 reverse transcriptase is measured using commercially available assay kits. The assay quantifies the amount of DNA synthesized by the enzyme in the presence and absence of the peptide.

The mitogenic activity is evaluated by measuring the proliferation of murine splenocytes in the presence of this compound. This is often done using a colorimetric assay, such as the MTT assay, which measures cell viability.

The antiproliferative effects of this compound on cancer cell lines, such as Hep G2, are also determined using cell viability assays like the MTT assay.

Signaling Pathways

While the precise signaling pathways modulated by this compound have not been fully elucidated, mushroom bioactive peptides (MBPs) in general are known to influence key cellular signaling cascades. It is hypothesized that MBPs may exert their effects through the regulation of the NF-κB and MAPK pathways.[1]

Summary of this compound's Biological Activities

The diverse biological activities of this compound position it as a promising candidate for further investigation in drug development.

Conclusion and Future Directions

This compound, a peptide derived from the edible mushroom Agrocybe cylindracea, demonstrates significant antifungal and anti-HIV-1 reverse transcriptase activities. While its immunomodulatory effects are modest and it shows no antiproliferative action on hepatoma cells, its potent antimicrobial properties warrant further exploration. Future research should focus on elucidating the precise mechanisms of action, including the identification of its molecular targets and the signaling pathways it modulates. Structure-activity relationship studies could lead to the design of more potent and specific analogs. Furthermore, in vivo studies are necessary to evaluate the therapeutic efficacy and safety of this compound for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H5NO2 | CID 11004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Genes Expressed During Fruiting Body Formation of Agrocybe cylindracea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on the Agrocybin Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Agrocybin, a bioactive peptide isolated from the edible mushroom Agrocybe cylindracea. The document synthesizes the available scientific literature, presenting key data, experimental methodologies, and potential mechanisms of action to support further research and development efforts.

Introduction

This compound is a 9 kDa peptide demonstrating significant antifungal properties and potential as an antiviral agent.[1][2][3][4] First isolated from the fresh fruiting bodies of Agrocybe cylindracea, this peptide has been the subject of preliminary studies to characterize its biochemical properties and biological activities.[1][2][3][4] This guide aims to consolidate the foundational knowledge on this compound, providing a detailed resource for researchers in the fields of natural product chemistry, mycology, and pharmacology.

Biochemical Properties

The initial characterization of this compound has revealed several key biochemical features:

-

Molecular Mass: Approximately 9 kDa, as determined by SDS-PAGE and gel filtration.[1][2][3]

-

Source: Fruiting bodies of the edible mushroom Agrocybe cylindracea.[1][2][3]

-

N-Terminal Amino Acid Sequence: The first 15 amino acids of the N-terminus have been identified as ANDPQCLYGNVAAKF .

Biological Activities and Quantitative Data

This compound has been shown to exhibit a range of biological activities, with quantitative data available for its antifungal efficacy. A summary of these activities is presented in the tables below.

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity | IC50 Value |

| Mycosphaerella arachidis | Antifungal | 125 µM |

| Fusarium oxysporum | Antifungal | Not specified |

Table 2: Other Biological Activities of this compound

| Activity | Target | Concentration | Result |

| Antibacterial | Various bacteria | Up to 300 µM | No inhibitory activity |

| Antiviral | HIV-1 Reverse Transcriptase | Not specified | Inhibitory activity observed |

| Mitogenic | Murine Splenocytes | Not specified | Weaker than Concanavalin A |

| Antiproliferative | Hep G2 (hepatoma) cells | 110 µM | No significant activity |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard techniques and the available information on this compound research.

The isolation of this compound from Agrocybe cylindracea involves a multi-step chromatographic process designed to separate the peptide from other cellular components.

Protocol:

-

Homogenization: Fresh fruiting bodies of Agrocybe cylindracea are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0) to create a crude extract.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a clarified supernatant.

-

Ion Exchange Chromatography (Anion Exchange): The supernatant is loaded onto a DEAE-cellulose column. This compound, being a basic peptide, does not bind to the anion exchanger and is collected in the flow-through fraction.

-

Affinity Chromatography: The unbound fraction from the previous step is applied to an Affi-gel blue gel column to capture proteins that bind to this matrix.

-

Ion Exchange Chromatography (Cation Exchange): The fraction containing this compound is then subjected to cation exchange chromatography using a Mono S column. The peptide binds to the column and is eluted with a salt gradient.

-

Gel Filtration Chromatography: The final purification step involves size-exclusion chromatography on a Superdex 75 column to isolate the 9 kDa this compound peptide.

Caption: Workflow for the isolation and purification of this compound.

This method is used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of this compound against filamentous fungi.

Protocol:

-

Fungal Spore Suspension Preparation: Fungal spores are harvested from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) and suspended in a sterile saline solution. The spore concentration is adjusted to a standard density (e.g., 1 x 10^4 to 5 x 10^4 spores/mL).

-

Peptide Dilution Series: A serial dilution of the purified this compound peptide is prepared in a sterile growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal spore suspension.

-

Incubation: The plate is incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours.

-

Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits fungal growth by 50% compared to a no-peptide control.

Caption: Experimental workflow for the antifungal activity assay.

This assay determines the ability of this compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase (RT).

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and labeled nucleotides (e.g., digoxigenin- and biotin-labeled dUTP) in a suitable reaction buffer.

-

Inhibitor Addition: Different concentrations of the this compound peptide are added to the reaction mixture. A control reaction without the peptide is also prepared.

-

Enzyme Addition: A known amount of recombinant HIV-1 RT is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a specified period (e.g., 1 hour) to allow for DNA synthesis.

-

Detection: The newly synthesized DNA, labeled with biotin and digoxigenin, is captured on a streptavidin-coated plate. The amount of incorporated digoxigenin is then quantified using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.

-

Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells containing this compound to the control well.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound has not been fully elucidated, its characteristics as a cysteine-rich antifungal peptide from a fungal source suggest a likely mode of action involving interaction with the fungal cell wall and/or membrane. This interaction can lead to cell membrane permeabilization and the induction of specific intracellular signaling pathways.

One such pathway, commonly affected by similar antifungal peptides, is the Cell Wall Integrity (CWI) signaling pathway . This pathway is a critical stress response mechanism in fungi, activated by cell wall damage.

Caption: A putative signaling pathway affected by this compound.

Description of the Putative Pathway:

-

Interaction with Cell Envelope: this compound is hypothesized to first interact with the fungal cell wall and/or plasma membrane.

-

Induction of Cell Wall Stress: This interaction causes physical damage or stress to the cell wall.

-

Activation of the CWI Pathway: The cell wall stress is sensed by transmembrane proteins, which in turn activate the CWI signaling cascade, a MAP kinase pathway.

-

Cellular Response: Activation of the CWI pathway leads to a cellular response aimed at mitigating the damage, which can include cell cycle arrest to allow for repairs, upregulation of genes involved in cell wall synthesis and repair, and in cases of severe damage, the induction of apoptosis (programmed cell death).

Conclusion and Future Directions

The early-stage research on the this compound peptide has established its potential as a novel antifungal and antiviral agent. Its specific activity against fungi, coupled with a lack of general toxicity to bacterial and mammalian cells (at the concentrations tested), makes it an attractive candidate for further investigation.

Future research should focus on:

-

Full Sequence Determination: Elucidating the complete amino acid sequence of this compound will be crucial for understanding its structure-activity relationship and for potential recombinant production.

-

Mechanism of Action Studies: Detailed investigations are needed to confirm the precise molecular targets and signaling pathways affected by this compound in susceptible fungi.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety profile of this compound.

-

Structure-Activity Relationship Studies: Synthesis of this compound analogs could help identify the key residues responsible for its biological activities and potentially lead to the development of more potent and specific derivatives.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of the this compound peptide.

References

- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Navigating the fungal battlefield: cysteine-rich antifungal proteins and peptides from Eurotiales [frontiersin.org]

- 3. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Agrocybin: A Technical Guide on Gene and Protein Sequence Information for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the gene and protein sequence information for Agrocybin, an antifungal peptide derived from the mushroom Agrocybe cylindracea (also known as Cyclocybe cylindracea). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound is a peptide isolated from the fruiting bodies of Agrocybe cylindracea that has demonstrated notable antifungal properties. It shows activity against several fungal species, including the plant pathogen Mycosphaerella arachidicola, while exhibiting no inhibitory activity against bacteria up to a concentration of 300 microM[1][2][3]. This specificity makes it a person of interest for the development of novel antifungal agents.

Gene and Protein Sequence Information

Current research indicates that this compound is likely a post-translationally processed product of a larger precursor protein. The N-terminal 15 amino acid sequence of the mature this compound peptide has been determined by Edman degradation[2]. This sequence shows homology to an internal region of a cysteine-rich protein named cylindracin (also referred to as Cc-PRI3), suggesting that cylindracin is the precursor protein to this compound[4].

This compound Peptide Sequence

The N-terminal sequence of the isolated this compound peptide is as follows:

ANDPQCLYGNVAAKF [2]

Cylindracin (this compound Precursor) Gene and Protein Sequence

The full-length gene and protein sequence information is available for cylindracin, the putative precursor to this compound. A cDNA for a Pri3-related gene, which encodes cylindracin, has been cloned and sequenced from Cyclocybe cylindracea[4]. The deduced amino acid sequence of the cylindracin protein (Cc-PRI3) is 95 amino acids in length and includes a predicted 20-amino acid N-terminal signal peptide that is cleaved post-translationally[4]. The N-terminal sequence of the mature this compound peptide is homologous to the sequence starting at Ala-37 of the cylindracin precursor protein[4].

Table 1: Gene and Protein Sequence Details for Cylindracin (this compound Precursor)

| Feature | Description |

| Gene Name | Cc-Pri3[4] |

| Organism | Cyclocybe cylindracea (syn. Agrocybe cylindracea)[4][5] |

| Protein Name | Cylindracin (Cc-PRI3)[4] |

| Full-Length Protein Sequence (with signal peptide) | The full 95 amino acid sequence can be found in related publications.[4] |

| Signal Peptide Sequence | The first 20 N-terminal amino acids are predicted to be a signal peptide.[4] |

| Mature Protein Sequence (Predicted) | The sequence following the cleavage of the signal peptide. |

| This compound Homologous Region | Starts at Ala-37 of the full-length precursor sequence.[4] |

Quantitative Data

The available quantitative data for this compound's biological activity is summarized below.

Table 2: Quantitative Biological Activity of this compound

| Parameter | Value | Fungal Species | Reference |

| Molecular Mass | 9 kDa | N/A | [1][2][3][6] |

| IC50 (Antifungal Activity) | 125 µM | Mycosphaerella arachidicola | [2] |

| Antibacterial Activity | No inhibition up to 300 µM | Various Gram-positive and Gram-negative bacteria | [1][2][3] |

Experimental Protocols

Isolation of this compound Peptide

The purification of the this compound peptide from fresh fruiting bodies of Agrocybe cylindracea involves a multi-step chromatographic process.

Caption: Workflow for the isolation and purification of the this compound peptide.

Methodology:

-

Extraction: Fresh fruiting bodies of Agrocybe cylindracea are homogenized in a suitable buffer.

-

Clarification: The homogenate is centrifuged to remove solid debris, and the supernatant is collected.